(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane, also known by its CAS number 2060028-69-3, is a bicyclic compound characterized by a nitrogen atom incorporated into its ring structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties that allow it to interact with various biological targets. The molecular formula of this compound is with a molecular weight of approximately 125.21 g/mol .
This compound is classified under azabicyclic compounds, which are recognized for their significance in the development of pharmaceuticals and other chemical applications. The specific stereochemistry indicated by (1S,6S) suggests that this compound has distinct spatial arrangements that may influence its biological activity and interactions .
The synthesis of (1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane can be achieved through various methods, often involving the construction of bicyclic frameworks via cyclization reactions. Common synthetic approaches include:
Specific methodologies may include:
Technical details such as reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yields and purity during synthesis .
(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane can participate in various chemical reactions typical for nitrogen-containing bicyclic compounds:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications in medicinal chemistry .
The mechanism of action for (1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane involves its interaction with specific biological targets such as enzymes or receptors. The rigid bicyclic structure allows it to fit into active sites effectively, potentially inhibiting or modulating their activity.
For instance, derivatives of this compound have been shown to exhibit binding affinity towards β-tubulin, suggesting their potential as inhibitors in cancer treatment protocols . Such interactions are crucial in drug design, where understanding the binding mechanism can lead to more effective therapeutic agents.
While comprehensive data on physical properties such as density, boiling point, and melting point are not readily available for (1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane, some general properties include:
These attributes are significant when considering the compound's behavior in various environments and its stability under different conditions .
(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane has several potential applications in scientific research:
Bicyclic nitrogen heterocycles constitute a pharmaceutically privileged scaffold class characterized by their three-dimensional rigidity, metabolic stability, and capacity for targeted receptor interactions. The fusion of nitrogen-containing rings with carbocyclic systems generates distinct stereochemical environments that enable high-affinity binding to biological targets. Azabicyclo[4.2.0]octanes exemplify this through their [4.2.0] ring system—a fused cyclobutane-cyclohexane structure where bridgehead nitrogen enables tertiary amine functionality. This architecture imparts significant angle strain (approximately 20° deviation from ideal sp³ hybridization) that influences both reactivity and conformational behavior [1] [6]. Medicinally, such strained systems exhibit enhanced transmembrane permeability compared to planar aromatics, while the nitrogen atom serves as a hydrogen-bond acceptor or cationic center for ionic interactions [5]. These properties underpin their prevalence in natural alkaloids and synthetic pharmaceuticals targeting neurological disorders, infections, and cancer.
(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane provides a structurally constrained template for mimicking bioactive alkaloid pharmacophores. Its stereodefined methyl group at C6 creates a chiral center that influences diastereoselective receptor engagement, analogous to tropane alkaloids' 8-azabicyclo[3.2.1]octane core. Unlike flexible monocyclic amines, this [4.2.0] system enforces transannular rigidity, locking substituents in equatorial or axial orientations that optimize target complementarity. The scaffold’s potential is evidenced by patent activity around related azabicyclo[4.2.0]octanes as intermediates for antitumor agents and neurotransmitter modulators [2] [6]. For example, 7-(methylsulfonyl)-7-azabicyclo[4.2.0]octane derivatives demonstrate selective kinase inhibition, leveraging the bicyclic core as a piperidine isostere with improved metabolic resistance [6].
Early synthetic work (1970s–1990s) focused on non-stereoselective thermal [2+2] cycloadditions or ring-closure strategies, yielding racemic mixtures with limited pharmaceutical utility. The 1999 crystallographic characterization of 3-azabicyclo[3.3.1]nonanes revealed chair-chair conformations that informed stability predictions for [4.2.0] analogs . A breakthrough emerged in 2021 with enantioselective methods for tropane alkaloids, spurring analogous advances in [4.2.0] systems [5]. Key milestones include:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5